(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

Drug Discrimination Behavioral Pharmacology Serotonergic Psychedelics

Ensure robust, reproducible neuroscience data by sourcing the definitive (R)-enantiomer. Unlike racemic BDB or the (S)-enantiomer, this specific chiral amine hydrochloride does not generalize to an LSD-like discriminative cue in rodent models, serving as an ideal non-psychedelic control for dissecting serotonergic hallucinogen mechanisms. Its profound stereoselectivity for dopamine pathways makes it an essential probe for mapping dopamine transporter structure-activity relationships (SAR). Insist on certified ≥98% purity for use as an analytical reference standard in forensic or clinical LC-MS/MS method validation.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B12346914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]
InChIInChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m1./s1
InChIKeyJJVFJKLPESJUDV-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-aminium Chloride: Procurement-Relevant Properties and Regulatory Baseline


(R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride (CAS 197508-49-9) is a chiral, non-racemic α-ethyl phenethylamine derivative. It is the hydrochloride salt of the (R)-enantiomer of 1-(1,3-benzodioxol-5-yl)butan-1-amine, also known as (R)-BDB or (R)-3,4-methylenedioxybutanphenamine. This compound belongs to the benzodioxole class and is a higher homologue of the well-studied entactogen 3,4-methylenedioxyamphetamine (MDA), differing by an α-ethyl substituent in place of the α-methyl group. [1] Due to its status as an α-ethyl homolog of a controlled substance, this compound is subject to regulatory oversight in multiple jurisdictions, including Schedule I classification in the United States when intended for human consumption. Consequently, its procurement is restricted to legitimate research, forensic, and analytical applications, and it is typically supplied as a pharmaceutical intermediate or analytical reference standard.

Why Substituting (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-aminium Chloride with Racemic BDB or the (S)-Enantiomer Invalidates Research Outcomes


Generic substitution of this specific (R)-enantiomer with its racemate (R/S-BDB, CAS 42542-07-4) or the (S)-enantiomer is scientifically invalid for quantitative studies. Foundational drug discrimination studies in rats established that the S-(+) enantiomer of this α-ethyl primary amine generalized to an LSD-like discriminative stimulus cue, while the R-(-) enantiomer did not. [1] This demonstrates that the stereoisomers produce distinct, non-overlapping pharmacological signatures. Furthermore, in vitro studies on monoamine transporters reveal a clear stereoselectivity: the (+) isomer of racemic benzodioxole-5-butanamine demonstrates greater binding affinity for dopamine receptors than the (-) isomer. The lack of stereoselectivity in serotonin release, combined with the profound stereoselective differences in dopamine-related pathways, underscores that the pharmacological outcome is exquisitely dependent on the specific enantiomer used. [2] For any application requiring a defined, reproducible interaction with dopamine transporters or a specific behavioral profile, using an undefined racemic mixture or the incorrect enantiomer introduces a confounding variable that cannot be post-hoc corrected.

Quantitative Differentiation of (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-aminium Chloride vs. Racemate and (S)-Enantiomer


Enantiomer-Specific Stimulus Generalization in LSD-Trained Rats

In a two-lever drug discrimination assay, rats trained to recognize LSD (0.08 mg/kg) as a discriminative stimulus were tested for generalization to the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine. The S-(+) enantiomer fully substituted for the LSD cue, whereas the R-(-) enantiomer produced no generalization. [1] This demonstrates that the behavioral pharmacology of the (S)-enantiomer is distinctly psychedelic-like, while the (R)-enantiomer is not.

Drug Discrimination Behavioral Pharmacology Serotonergic Psychedelics

Differential Dopamine Receptor Binding Affinity of Enantiomers

Racemic benzodioxole-5-butanamine hydrochloride (BDB) binds to dopamine receptors, but the activity is not equally distributed between its enantiomers. The (+) isomer (corresponding to the (S)-enantiomer) exhibits greater binding affinity for dopamine receptors than the (-) isomer (the (R)-enantiomer). This establishes a clear rank-order of potency at dopamine receptor targets, with the (R)-enantiomer being the less active stereoisomer.

Dopamine Receptors Stereoselectivity Receptor Binding

Stereoselective Effects on Dopamine Release from Rat Brain Slices

The enantiomers of MDA and its α-ethyl homolog (BDB) were evaluated for their ability to release [³H]dopamine from superfused rat caudate nucleus slices. A striking stereoselectivity was observed for dopamine release: the S-(+)-isomers of MDA and its analogs were significantly more potent than their R-(-)-counterparts. [1] This stereoselective pattern is a consistent feature across α-alkyl substituted phenethylamines.

Neurotransmitter Release Monoamine Transporters Ex Vivo Pharmacology

Analytical Purity and Enantiomeric Excess for Reliable Quantification

Commercially available (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is supplied with a defined minimum purity specification. Vendors list the compound with a purity of ≥95% or ≥98%, as determined by HPLC. This level of purity, combined with its defined single enantiomer composition, ensures that quantitative analytical methods (e.g., for forensic or toxicological reference) are based on a well-characterized, traceable material.

Analytical Chemistry Chiral Purity Forensic Toxicology

Defined Applications for (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-aminium Chloride Driven by Quantitative Evidence


Non-Hallucinogenic Control in Serotonergic Psychedelic Research

Given the lack of generalization to an LSD discriminative stimulus cue in rats, (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride serves as an ideal non-psychedelic control compound for studies investigating the molecular mechanisms of serotonergic hallucinogens like its S-(+) enantiomer and related compounds such as MDA. [1] Its use allows researchers to dissect the pharmacological basis of the psychedelic experience by controlling for non-specific effects of the chemical scaffold.

Analytical Reference Standard for Forensic and Clinical Toxicology

The compound's high purity (≥95%) and defined enantiomeric identity make it suitable for use as a certified reference material (CRM) or analytical standard. It is essential for the development and validation of quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of BDB and related α-ethyl phenethylamines in biological matrices. Its use ensures traceability and accuracy in forensic and doping control laboratories.

Stereochemical Probe for Monoamine Transporter Function

The established stereoselectivity of BDB enantiomers for dopamine receptor binding and dopamine release positions the (R)-enantiomer as a stereochemical probe. By comparing the activity of the (R)-enantiomer to the more potent (S)-enantiomer, researchers can precisely map the stereochemical requirements for ligand interaction with dopamine transporters and receptors. This is crucial for understanding the structure-activity relationships (SAR) of entactogens and for designing novel compounds with targeted monoamine release profiles.

Pharmaceutical Intermediate in Asymmetric Synthesis

As a chiral amine hydrochloride, (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride is a valuable pharmaceutical intermediate for the synthesis of various active compounds. Its defined stereochemistry is a critical starting point for building more complex, enantiomerically pure molecules, particularly in the development of novel central nervous system (CNS) therapeutics that require a specific three-dimensional configuration for activity.

Quote Request

Request a Quote for (R)-1-(benzo[d][1,3]dioxol-5-yl)butan-1-aminium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.